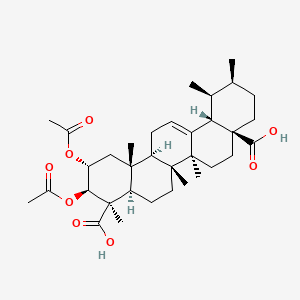
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid is a complex organic molecule with a highly intricate structure. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by multiple chiral centers and functional groups, including diacetyloxy and dicarboxylic acid moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler aromatic precursors. Key steps may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization of linear precursors.
Functional Group Transformations: Introduction of diacetyloxy and dicarboxylic acid groups through esterification and oxidation reactions.
Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like:
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Biocatalysis: Use of enzymes to achieve specific chiral transformations with high selectivity.
Automated Synthesis: Robotic systems to perform repetitive synthetic steps with precision.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO₄.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions at the acetyloxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amides, thioesters.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its complex structure and functional groups.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. Its diacetyloxy and dicarboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid: .
Uniqueness
This compound stands out due to its unique combination of chiral centers and functional groups, which confer specific chemical reactivity and biological activity. Its complex structure makes it a valuable tool for studying stereochemistry and reaction mechanisms.
Propiedades
Número CAS |
79679-46-2 |
|---|---|
Fórmula molecular |
C34H50O8 |
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C34H50O8/c1-18-11-14-34(29(39)40)16-15-31(6)22(26(34)19(18)2)9-10-24-30(5)17-23(41-20(3)35)27(42-21(4)36)33(8,28(37)38)25(30)12-13-32(24,31)7/h9,18-19,23-27H,10-17H2,1-8H3,(H,37,38)(H,39,40)/t18-,19-,23+,24+,25+,26-,27-,30+,31+,32+,33+,34-/m0/s1 |
Clave InChI |
FPOJHWIUZUDFHZ-ZBEAUVLGSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
SMILES isomérico |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Sinónimos |
2 alpha,3 beta,20 beta-urs-delta 12-ene-23 beta,28-dioic acid 2,3-diacetate 2,3,20-UDDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















